(1H-Benzimidazol-2-yl)(difluoro)methyl ethenylcarbamate
Description
(1H-Benzimidazol-2-yl)(difluoro)methyl ethenylcarbamate is a benzimidazole-derived compound characterized by a difluoromethyl group and an ethenylcarbamate substituent at the 2-position of the benzimidazole core. This structure combines the aromatic heterocyclic framework of benzimidazole with fluorinated and carbamate functional groups, which are known to influence biological activity, metabolic stability, and physicochemical properties. The compound’s structural uniqueness lies in its difluoro-methyl and ethenylcarbamate moieties, which differentiate it from other benzimidazole carbamates such as flubendazole or fenbendazole .
Properties
CAS No. |
387394-11-8 |
|---|---|
Molecular Formula |
C11H9F2N3O2 |
Molecular Weight |
253.20 g/mol |
IUPAC Name |
[1H-benzimidazol-2-yl(difluoro)methyl] N-ethenylcarbamate |
InChI |
InChI=1S/C11H9F2N3O2/c1-2-14-10(17)18-11(12,13)9-15-7-5-3-4-6-8(7)16-9/h2-6H,1H2,(H,14,17)(H,15,16) |
InChI Key |
CUWNRQHWLRUNLH-UHFFFAOYSA-N |
Canonical SMILES |
C=CNC(=O)OC(C1=NC2=CC=CC=C2N1)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Benzo[d]imidazol-2-yl)difluoromethyl vinylcarbamate typically involves the reaction of benzimidazole derivatives with difluoromethyl vinylcarbamate under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur . The process may involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for large-scale production, and ensuring the purity and stability of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1H-Benzo[d]imidazol-2-yl)difluoromethyl vinylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds.
Scientific Research Applications
(1H-Benzo[d]imidazol-2-yl)difluoromethyl vinylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of (1H-Benzo[d]imidazol-2-yl)difluoromethyl vinylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings :
- Fluorinated vs. Non-Fluorinated Derivatives: The difluoro-methyl group in the target compound likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like fenbendazole. Fluorination is known to reduce oxidative degradation and improve membrane permeability .
- Carbamate Variations : The ethenylcarbamate group introduces unsaturation, which may alter binding kinetics compared to saturated carbamates (e.g., flubendazole). Ethenyl groups can participate in π-π stacking or covalent interactions with biological targets .
- Reactivity : Unlike chloromethyl derivatives (e.g., Derivatives 32–39), which are highly reactive intermediates, the difluoro-methyl group offers greater chemical stability, reducing side reactions during synthesis or biological interactions .
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